N-(1-prop-2-enylbenzimidazol-2-yl)furan-2-carboxamide
Overview
Description
N-(1-prop-2-enylbenzimidazol-2-yl)furan-2-carboxamide is a heterocyclic compound that combines the structural motifs of benzimidazole and furan. These structures are known for their significant biological and pharmacological activities. The benzimidazole moiety is a well-known pharmacophore in medicinal chemistry, while the furan ring is recognized for its reactivity and presence in various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-prop-2-enylbenzimidazol-2-yl)furan-2-carboxamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Furan-2-carboxamide Formation: The final step involves coupling the benzimidazole derivative with furan-2-carboxylic acid or its activated derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions due to the electron-rich nature of the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically under anhydrous conditions.
Substitution: Electrophiles like alkyl halides, under basic or acidic conditions depending on the specific reaction.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and furan rings.
Reduction: Reduced forms of the benzimidazole and furan rings.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
N-(1-prop-2-enylbenzimidazol-2-yl)furan-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-prop-2-enylbenzimidazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide.
Furan Derivatives: Compounds like 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one.
Uniqueness
N-(1-prop-2-enylbenzimidazol-2-yl)furan-2-carboxamide is unique due to its combined structural features of benzimidazole and furan, which confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-(1-prop-2-enylbenzimidazol-2-yl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-2-9-18-12-7-4-3-6-11(12)16-15(18)17-14(19)13-8-5-10-20-13/h2-8,10H,1,9H2,(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLQKWOWWURCPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330324 | |
Record name | N-(1-prop-2-enylbenzimidazol-2-yl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101330324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49737212 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
361175-18-0 | |
Record name | N-(1-prop-2-enylbenzimidazol-2-yl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101330324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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